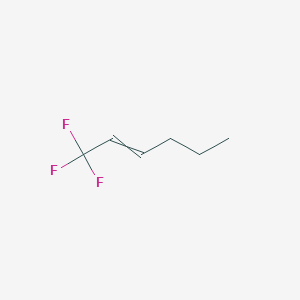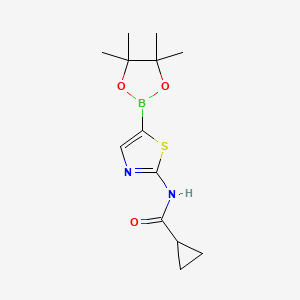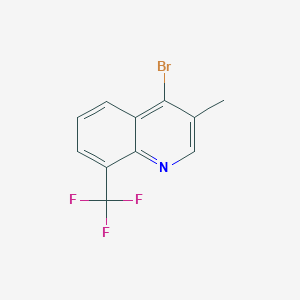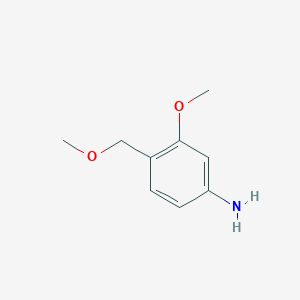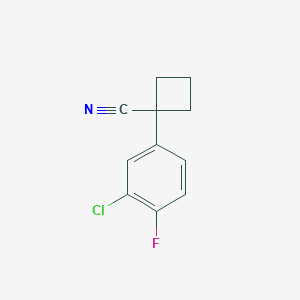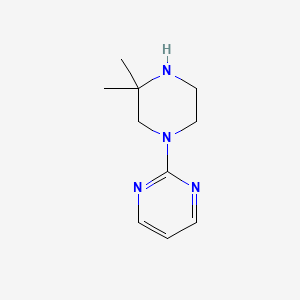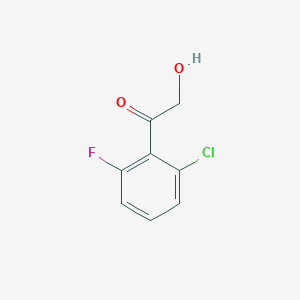
5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of a 2-chlorophenyl group and a 4-fluoro substituent on the pyrrole ring, along with a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 2-Chlorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-chlorophenyl is coupled with a halogenated pyrrole intermediate in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-chlorophenyl and 4-fluoro groups can enhance binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness: The unique combination of the 2-chlorophenyl and 4-fluoro substituents, along with the carboxylic acid group at the 3-position, imparts specific chemical and biological properties to 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C11H7ClFNO2 |
|---|---|
Poids moléculaire |
239.63 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO2/c12-8-4-2-1-3-6(8)10-9(13)7(5-14-10)11(15)16/h1-5,14H,(H,15,16) |
Clé InChI |
XFMTXKWWDBYDCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CN2)C(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


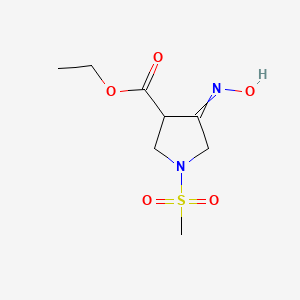

![2-[1-(2-Pyrazinyl)ethylidene]hydrazine](/img/structure/B11719664.png)
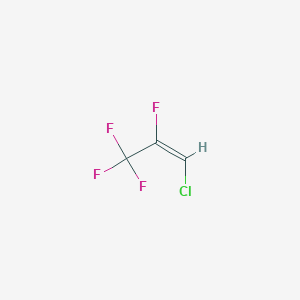
![[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B11719675.png)

